molecular formula C19H21ClN2O2 B5601516 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE

1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE

Cat. No.: B5601516
M. Wt: 344.8 g/mol
InChI Key: GWDCLMXMQDLSNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE typically involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(3-CHLOROPHENYL)PIPERAZINO]-2-(2-METHOXYPHENYL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-24-18-8-3-2-5-15(18)13-19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)14-17/h2-8,14H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWDCLMXMQDLSNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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